
3-Bromo-4-fluoro-DL-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoro-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 g/mol . This compound is characterized by the presence of both bromine and fluorine atoms on the phenyl ring, making it a valuable molecule for various scientific and industrial applications.
Preparation Methods
The synthesis of 3-Bromo-4-fluoro-DL-phenylalanine typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with N-acetylglycine to form an intermediate, which is then further processed to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-4-fluoro-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles like hydroxide, cyanide, or amine groups.
Scientific Research Applications
3-Bromo-4-fluoro-DL-phenylalanine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-DL-phenylalanine involves its incorporation into peptides and proteins, where it can modulate their properties. The presence of bromine and fluorine atoms can influence the acidity, basicity, hydrophobicity, and reactivity of the molecule. These modifications can affect protein folding, stability, and interactions with other molecules, thereby altering their biological activity .
Comparison with Similar Compounds
3-Bromo-4-fluoro-DL-phenylalanine can be compared with other fluorinated and brominated phenylalanine derivatives, such as:
3-Fluoro-DL-phenylalanine: This compound lacks the bromine atom, which may result in different reactivity and biological properties.
4-Bromo-DL-phenylalanine: This compound lacks the fluorine atom, which can affect its chemical and biological behavior.
3-Bromo-4-chloro-DL-phenylalanine:
The uniqueness of this compound lies in the combined presence of both bromine and fluorine atoms, which imparts distinct chemical and biological properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
2-amino-3-(3-bromo-4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVFOEFLGCXXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10-hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12305139.png)
![2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid](/img/structure/B12305144.png)

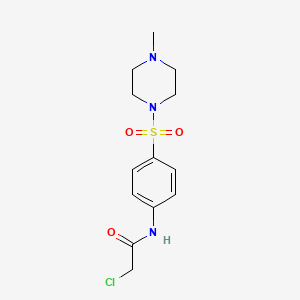
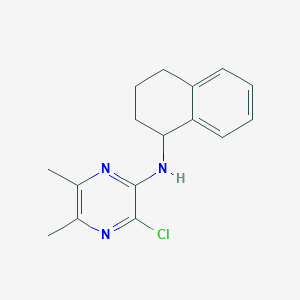
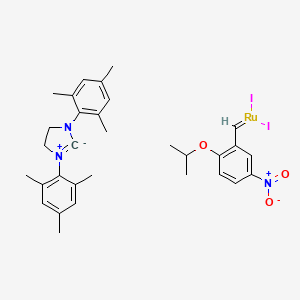
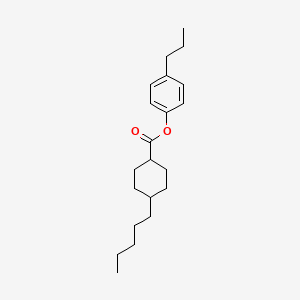
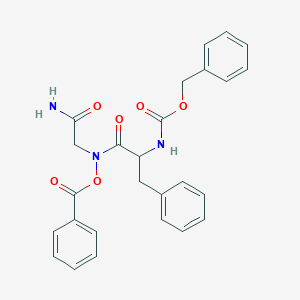
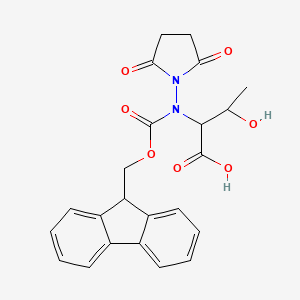
![1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone](/img/structure/B12305203.png)
![tert-butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B12305211.png)
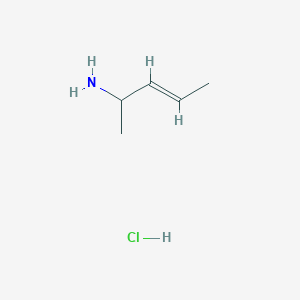
![(2S,3S)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12305224.png)
![Ethyl 5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12305227.png)
